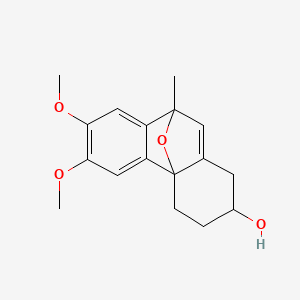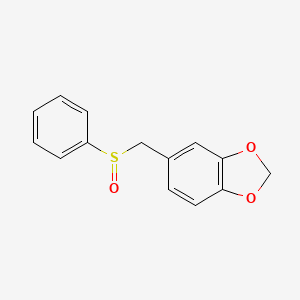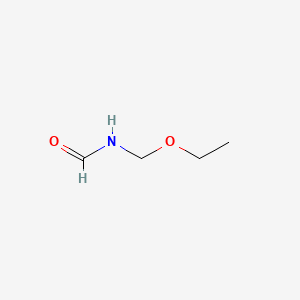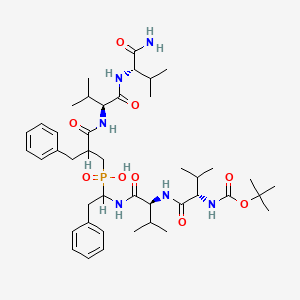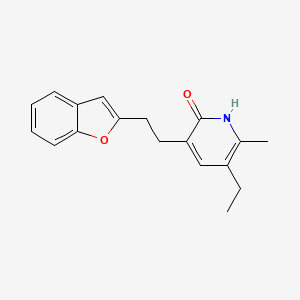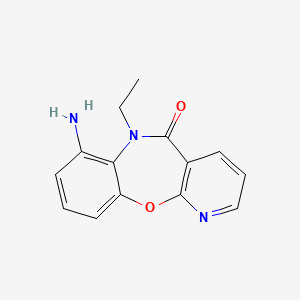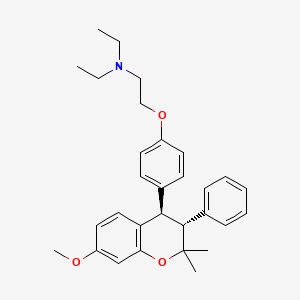
Des(pyrrolidinyl)diethylamino ormeloxifene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(pyrrolidinyl)diethylamino ormeloxifene is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its nonsteroidal contraceptive properties and is primarily used in India. This compound retains the core structure of ormeloxifene but includes modifications that may enhance its pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of des(pyrrolidinyl)diethylamino ormeloxifene involves multiple steps, starting from the core structure of ormeloxifene. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the pyrrolidinyl and diethylamino groups to the ormeloxifene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Used for initial synthesis and small-scale production.
Continuous Flow Processing: Employed for large-scale production to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Des(pyrrolidinyl)diethylamino ormeloxifene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Des(pyrrolidinyl)diethylamino ormeloxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on SERM activity.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its contraceptive properties and potential therapeutic effects in conditions like breast cancer and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
Des(pyrrolidinyl)diethylamino ormeloxifene exerts its effects through selective modulation of estrogen receptors. It has both estrogenic and anti-estrogenic activities, depending on the target tissue. The compound inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes. This mechanism involves interaction with estrogen receptors and modulation of downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ormeloxifene: The parent compound, known for its contraceptive properties.
Levormeloxifene: An isomer of ormeloxifene with similar pharmacological effects.
Tamoxifen: Another SERM used primarily in the treatment of breast cancer
Uniqueness
Des(pyrrolidinyl)diethylamino ormeloxifene is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to other SERMs. These modifications can potentially improve its efficacy and reduce side effects .
Propiedades
Número CAS |
78994-27-1 |
|---|---|
Fórmula molecular |
C30H37NO3 |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C30H37NO3/c1-6-31(7-2)19-20-33-24-15-13-22(14-16-24)28-26-18-17-25(32-5)21-27(26)34-30(3,4)29(28)23-11-9-8-10-12-23/h8-18,21,28-29H,6-7,19-20H2,1-5H3/t28-,29+/m1/s1 |
Clave InChI |
OJOPTOCSKFDBFQ-WDYNHAJCSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)[C@H]2[C@@H](C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



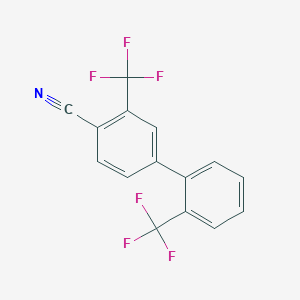
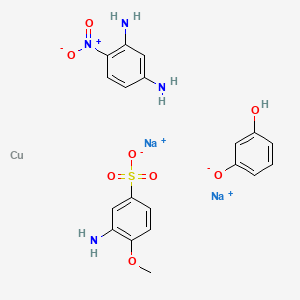
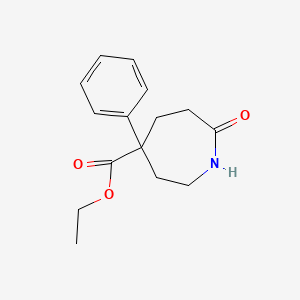

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
